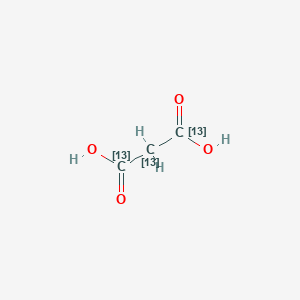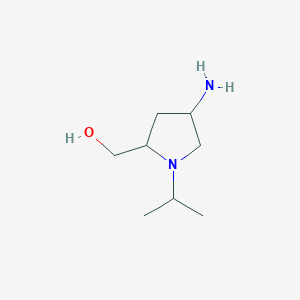
Malonic acid-13C3
Descripción general
Descripción
Malonic acid, also known as propanedioic acid, is a dicarboxylic acid that is a key intermediate in metabolic pathways and has various applications in biochemical and industrial processes. It has been identified as a competitive inhibitor of succinic dehydrogenase, playing a role in the study of the tricarboxylic acid cycle . Malonic acid is also involved in the formation of atmospheric sulfuric acid-ammonia clusters, potentially acting as
Aplicaciones Científicas De Investigación
Extraction and Recovery
Malonic acid serves as a vital backbone reactant in synthesizing higher-order carboxylic compounds. A study highlighted the extraction of malonic acid from biological sources such as fermentation broth, exploring the impacts of various parameters like TBP concentration, diluents types, and malonic acid concentration itself. This research is pivotal in understanding the reactive extraction of malonic acid, supported by Fourier Transform Infrared Spectroscopy for bond formation insights (Dhongde, De, & Wasewar, 2019).
Biotechnological Production
Malonic acid finds its utility in pharmaceutical and cosmetic industries. Recent developments include designing an artificial synthetic pathway for malonic acid production biologically. This innovation involves converting oxaloacetate to malonic acid via intermediate steps, utilizing specific enzymes and employing a cellulolytic thermophilic fungus for production, marking a significant stride in the biological synthesis of malonic acid from renewable resources (Gu et al., 2022).
Isotopic Labeling in NMR Studies
The reactivity of malonic acid makes it a candidate for NMR studies. One study investigated its tautomerism and provided complete NMR spectral assignments for its nitro derivatives. This research offers insights into the structural characterization of these compounds, crucial for developing new classes of materials with specified sensitivities and decomposition rates (Sebban et al., 2005).
Synthesis of Labeled Compounds
Malonic acid-13C3 has been utilized in the synthesis of labeled phenolic acids for isotope dilution mass spectrometry (IDMS), aiding in accurate quantification in various analytical applications. This synthesis involves a one-step malonic acid condensation, demonstrating the chemical's role in creating internal standards for precise measurements in analytical chemistry (Robbins & Schmidt, 2004).
Quantum Information Processing
In the realm of quantum computing, malonic acid-13C3 has been used to create a solid-state NMR system for quantum-information processing. This system demonstrates high-fidelity quantum control and offers substantial potential for advancing quantum investigations, leveraging the unique properties of malonic acid in a highly controlled scientific setting (Baugh et al., 2005).
Safety And Hazards
Direcciones Futuras
Recent advances in synthetic biology and computational biology have enabled designing novel and specific metabolic pathways for desired chemicals . The production of malonic acid by microbial fermentation via bioconversion of renewable feedstock has generated considerable interest worldwide . This study presents a novel biological pathway for producing malonic acid from renewable resources in the future .
Propiedades
IUPAC Name |
(1,2,3-13C3)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malonic acid-13C3 | |
CAS RN |
102342-85-8 | |
| Record name | 102342-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)



![Dibenzo[a,l]pyrene](/img/structure/B127179.png)



